molecular formula C17H13ClN2O2 B1353035 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-10-6

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1353035
CAS No.: 618102-10-6
M. Wt: 312.7 g/mol
InChI Key: MFDZVWYHGSJHSG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution reactions could introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The exact pathways involved can vary and are often the subject of detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which may affect its biological activity and chemical properties.

    1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine atom, potentially altering its reactivity and interactions with biological targets.

    1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the chlorine atom, which may influence its chemical behavior and biological effects.

Uniqueness: 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chlorophenyl and methylphenyl groups, which can confer distinct chemical and biological properties. These substituents may enhance its reactivity, stability, and potential interactions with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZVWYHGSJHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-10-6
Record name 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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